(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one
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Description
(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition Efficiency
The study by Tawfik (2015) on cationic Schiff surfactants, which share a structural resemblance with the compound , revealed their significant corrosion inhibition efficiency on carbon steel in hydrochloric acid solutions. These surfactants demonstrated excellent inhibitory performance even at very low concentrations, with adsorption obeying the Langmuir adsorption isotherm. This suggests potential applications of related compounds in protecting metals against corrosion, particularly in industrial settings where acid corrosion is a concern (Tawfik, 2015).
Intermolecular Interactions and Structural Analysis
Saeed et al. (2020) conducted a comprehensive study on antipyrine derivatives, highlighting the intermolecular interactions and structural stability of these compounds through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. The findings point to the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures, which is crucial for designing compounds with desired physical and chemical properties (Saeed et al., 2020).
Generation of Structurally Diverse Libraries
Roman (2013) highlighted the versatility of certain ketonic Mannich bases derived from acetylthiophene, used as starting materials in various alkylation and ring closure reactions to generate a structurally diverse compound library. This demonstrates the potential of using similar compounds for synthesizing a wide range of derivatives with potential applications in medicinal chemistry and material science (Roman, 2013).
Antimicrobial and Anticancer Activities
Several studies have synthesized compounds structurally related to "(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one" and evaluated their biological activities. For example, compounds have shown promising antimicrobial and anticancer activities, indicating their potential for developing new therapeutic agents (Asiri & Khan, 2010), (Sravanthi et al., 2017).
Properties
IUPAC Name |
5-bromo-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-11-16(19(26)24(23(11)2)13-6-4-3-5-7-13)22-17-14-10-12(20)8-9-15(14)21-18(17)25/h3-10H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXIXFKDHEZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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